molecular formula C17H22N2O4 B14426055 Morpholine, 4,4'-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- CAS No. 79815-71-7

Morpholine, 4,4'-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis-

Cat. No.: B14426055
CAS No.: 79815-71-7
M. Wt: 318.4 g/mol
InChI Key: VNCINQDZUVYYGD-UHFFFAOYSA-N
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Description

Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- is an organic compound that features a morpholine ring structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- typically involves the reaction of morpholine with a suitable dicarbonyl compound. One common method is the reaction of morpholine with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but without the additional functional groups.

    Benzil: A dicarbonyl compound used in the synthesis of the target compound.

    N-Phenylmorpholine: A related compound with a phenyl group attached to the morpholine ring.

Uniqueness

Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- is unique due to its specific combination of functional groups and ring structure

Properties

CAS No.

79815-71-7

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

1,3-dimorpholin-4-yl-2-phenylpropane-1,3-dione

InChI

InChI=1S/C17H22N2O4/c20-16(18-6-10-22-11-7-18)15(14-4-2-1-3-5-14)17(21)19-8-12-23-13-9-19/h1-5,15H,6-13H2

InChI Key

VNCINQDZUVYYGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

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